molecular formula C21H34F3N5O8 B12273110 (R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate

(R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate

Cat. No.: B12273110
M. Wt: 541.5 g/mol
InChI Key: VVTYQIXPOXETSP-UHFFFAOYSA-N
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Description

The compound (R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate is a structurally complex molecule featuring:

  • A methyl ester group at the terminal position.
  • A central 2-amino-5-oxopentanoate backbone.
  • A polycyclic 17-membered trifluoro-substituted heterocyclic system (2-oxa-5,8,15-triazaheptadecan) with multiple oxo and methyl groups.
  • Three fluorine atoms at the terminal carbon of the heterocycle, enhancing lipophilicity and metabolic stability.

While direct pharmacological or synthetic data for this compound are unavailable in the provided evidence, its structural motifs align with compounds reported in recent literature, enabling comparative analysis .

Properties

IUPAC Name

methyl 2-amino-5-[[1-[[1-[(1-methoxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34F3N5O8/c1-11(16(31)28-12(2)18(33)36-3)27-17(32)14(7-5-6-10-26-20(35)21(22,23)24)29-15(30)9-8-13(25)19(34)37-4/h11-14H,5-10,25H2,1-4H3,(H,26,35)(H,27,32)(H,28,31)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTYQIXPOXETSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34F3N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate involves several steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two methyl ester groups and multiple amide bonds, making hydrolysis a primary reaction pathway.

Reaction Type Functional Group Conditions Expected Products
Ester hydrolysisMethyl ester (COOCH₃)Acidic (H₃O⁺) or basic (OH⁻)Carboxylic acid derivatives (COOH groups)
Amide bond hydrolysisPeptide-like amide bondsStrong acid (HCl, Δ)Free amino acids or smaller peptide fragments (e.g., D-Ala, D-γ-Glu derivatives)
  • Mechanism : Base-catalyzed ester hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen.

  • Stability : The trifluoromethyl group (CF₃) enhances electron-withdrawing effects, potentially slowing hydrolysis compared to non-fluorinated analogs .

Amide Bond Formation

The free amino group (-NH₂) and carboxylic acid derivatives (post-hydrolysis) enable peptide coupling:

Reaction Type Reagents Role in Reaction Outcome
Carbodiimide couplingEDC/HOBtActivate carboxylate groupsFormation of new amide bonds with amines (e.g., drug conjugation)
AcylationAcetic anhydrideProtect free amino groupsAcetylated derivatives (modifies solubility/bioactivity)
  • Stereochemical Impact : The (R) and (S) configurations at chiral centers (C4, C7, C10) dictate spatial accessibility for coupling reactions .

Trifluoromethyl Group Reactivity

The CF₃ group is generally inert but influences electronic properties:

Property Effect on Reactivity Example Applications
Electron-withdrawingStabilizes adjacent carbonylEnhances metabolic stability in biological systems
LipophilicityIncreases membrane permeabilityImproves pharmacokinetic profiles in drug candidates
  • Derivatization : Under radical conditions (e.g., UV light), CF₃ may participate in rare C-F bond cleavage, though this is not typical.

Oxidation/Reduction Pathways

Selective transformations are feasible at specific sites:

Target Site Reagent Product
Primary amine (-NH₂)NaNO₂/HCl (nitrosation)Diazonium intermediate (precursor for aryl coupling)
Ketone (C=O)NaBH₄Secondary alcohol (alters hydrogen-bonding capacity)

Stability Under Storage

The compound requires cold-chain storage (2–8°C) to prevent degradation . Key degradation pathways include:

  • Ester Hydrolysis : Accelerated by moisture or elevated temperatures.

  • Racemization : Possible at chiral centers under basic conditions, compromising stereochemical integrity .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and specificity in biochemical assays.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino and oxo groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Key Observations:

Fluorination Patterns :

  • The target’s trifluoro group resembles the heptadecafluoroundecanamido chain in Compound 16 (), which likely improves resistance to enzymatic degradation and increases membrane permeability .
  • Fluorinated compounds exhibit distinct $^{19}\text{F}$ NMR signals, a critical tool for confirming purity and structure in analogues .

Amino Acid Ester Moieties: The target’s methyl 2-aminopentanoate backbone parallels amino acid derivatives in (e.g., 3aad, 3aae), which utilize esterification to enhance solubility and bioavailability . Similar compounds employ DCC/DMAP-mediated coupling for amide bond formation (), suggesting analogous synthetic routes for the target’s peptide-like linkages .

Heterocyclic Complexity :

  • The polycyclic system in the target mirrors the cyclopenta[a]phenanthren framework in and , which are associated with rigid 3D conformations that influence receptor binding .
  • Substituents like methyl and oxo groups (common in and ) modulate steric and electronic properties, affecting reactivity and stability .

Spectroscopic and Analytical Comparisons

Table 2: Representative Spectroscopic Data
Feature Target Compound (Hypothetical) 3aad () Compound 18 ()
Ester C=O Stretch ~1730–1740 cm$^{-1}$ (IR) 1731 cm$^{-1}$ 1731 cm$^{-1}$
Amide NH Signal δ 6.5–7.5 ($^1$H NMR) δ 7.2–7.4 ($^1$H NMR) N/A
Fluorine Environment δ -60 to -70 ($^{19}$F NMR) N/A N/A
  • HRMS Validation : All compounds in and confirm molecular formulas via HRMS, a critical step for the target given its complexity .

Functional Implications

  • Metabolic Stability: The trifluoro group in the target may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogues (e.g., 3aad) .
  • Solubility: The amino ester moiety could enhance aqueous solubility relative to purely hydrocarbon-based cyclopenta systems () .

Biological Activity

(R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate is a complex organic compound with potential biological activities. Its intricate structure suggests a variety of pharmacological properties that merit detailed investigation. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of (R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate is C21H34F3N5O8. It has a molecular weight of 541.52 g/mol and features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to (R)-Methyl 2-amino-5-oxo derivatives exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Compounds with similar structural motifs have been tested against Mycobacterium tuberculosis. The microplate AlamarBlue assay revealed that certain derivatives showed effective inhibition at concentrations as low as 50 µg/mL .
  • Antibacterial Effects : A related study assessed the antibacterial activity of structurally analogous compounds against various bacterial strains. The results demonstrated moderate to high potency against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 50 µg/mL .

Anticancer Potential

Research has also explored the anticancer properties of similar compounds. For example:

  • Cytotoxicity Studies : In vitro tests on cancer cell lines such as HeLa cells showed that certain derivatives exhibited cytotoxic effects with IC50 values in the micromolar range .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Case Study 1: Antitubercular Activity Assessment

A study focused on the synthesis and evaluation of carboxamide derivatives including (R)-Methyl 2-amino compounds demonstrated significant antitubercular activity against M. tuberculosis. The compounds were synthesized through a multi-step process involving condensation reactions and were tested using the MABA method. Results indicated that specific substitutions on the aromatic rings enhanced activity significantly .

CompoundStructureActivity (µg/mL)
14[Structure]50
15[Structure]100

Case Study 2: Anticancer Screening

In another study assessing the anticancer potential of structurally related compounds, various derivatives were screened for cytotoxicity against different cancer cell lines. The results highlighted a compound with a similar structure demonstrating an IC50 value of approximately 5.99 µM against RAW 264.7 cells .

CompoundCell LineIC50 (µM)
Compound AHeLa6.25
Compound BRAW 264.75.99

Q & A

Q. How to integrate this compound into a broader theoretical framework?

  • Methodological Answer : Align synthesis with bioisosterism principles (replacing carboxylates with trifluoromethyl groups) or enzyme inhibition hypotheses (e.g., tetraoxo moieties as transition-state analogs). Validate using docking studies (AutoDock Vina) against target proteins .

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